molecular formula C12H12F3N3 B2666867 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine CAS No. 1285618-32-7

5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

Cat. No.: B2666867
CAS No.: 1285618-32-7
M. Wt: 255.244
InChI Key: DYUHYLKTNQHOID-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 2-trifluoromethylbenzyl substituent at the 2-position, a methyl group at the 5-position, and an amine at the 3-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the benzyl moiety, which may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name

5-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUHYLKTNQHOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with various biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituent at Pyrazole 2-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(2-Trifluoromethylbenzyl) C₁₂H₁₁F₃N₃* ~254.23 High lipophilicity (CF₃), potential kinase inhibition inferred from analogs
5-Methyl-2-(3-trifluoromethylphenyl)-2H-pyrazol-3-ylamine 3-Trifluoromethylphenyl C₁₁H₁₀F₃N₃ 241.21 Structural isomer; trifluoromethyl at phenyl meta-position affects geometry
5-Methyl-2-(toluene-4-sulfonyl)-2H-pyrazol-3-ylamine Tosyl (SO₂C₆H₄CH₃) C₁₂H₁₃N₃O₂S 263.31 Sulfonamide group increases polarity; APCI-MS m/z 526.4 ([M + H]+)
5-Methyl-2-phenyl-2H-pyrazol-3-ylamine Phenyl C₁₀H₁₁N₃ 173.22 Simpler structure; lower molecular weight and lipophilicity
Example compound from EP 4 374 877 A2 Trifluoromethyl furan C₁₈H₁₆F₄N₄O₃ 428.34 Heterocyclic substituent; potential use in kinase-targeted drug design

*Estimated based on structural analogs.

Biological Activity

5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H12_{12}F3_3N3_3
  • Molar Mass : Approximately 255.24 g/mol
  • CAS Number : 1285618-32-7

The structure of this compound features a pyrazole ring substituted with a trifluoromethylbenzyl group. This substitution enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or activation of enzymatic activity.

Antimicrobial and Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial and anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains and inflammatory conditions .

Antiviral Activity

The compound's potential antiviral activity has been explored in relation to HIV. Similar pyrazole derivatives have demonstrated activity against wild-type HIV strains, indicating that structural modifications can enhance antiviral efficacy .

Case Studies

  • In Vitro Studies : A study evaluated the anti-HIV activity of pyrazole derivatives, revealing that modifications at the C5′ position of the pyrazole ring significantly influenced antiviral potency. Compounds with specific substitutions exhibited EC50_{50} values as low as 3.8 nmol/L against wild-type HIV .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle. This inhibition was linked to structural features that favor binding interactions within the enzyme's active site .

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamineDifferent substitution on benzyl groupAntimicrobial, Anti-inflammatory
5-Methyl-2-(4-chlorobenzyl)-2H-pyrazol-3-ylamineChlorine substitutionModerate antiviral activity
5-Methyl-2-(phenyl)-2H-pyrazol-3-ylamineNo trifluoromethyl groupLower lipophilicity

Q & A

What are the established synthetic routes for 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, and what factors critically influence reaction yields?

Level : Basic
Answer :
The synthesis typically involves nucleophilic substitution reactions, such as benzylation of 5-methyl-2H-pyrazol-3-ylamine with 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Yield optimization requires:

  • Stoichiometric control (1.2:1 molar ratio of benzylating agent to amine) to minimize unreacted starting materials.
  • Inert atmosphere (N₂/Ar) to prevent oxidation of the pyrazole core.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Phase-transfer catalysts like tetrabutylammonium bromide can suppress competing N-alkylation side reactions .

How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Level : Advanced
Answer :
Discrepancies often arise from dynamic effects or solvent interactions. Recommended approaches include:

Variable-temperature NMR studies to identify conformational exchange processes .

DFT calculations with implicit solvent models (e.g., IEFPCM) for accurate chemical shift predictions .

2D NMR techniques (HSQC, HMBC) to assign trifluoromethylbenzyl proton environments unambiguously .
Comparative analysis with structurally similar compounds (e.g., 5-methyl-2-isopropyl analogs) provides reference data .

What in vitro assays are appropriate for initial biological screening of this compound?

Level : Basic
Answer :
Recommended assays include:

Kinase inhibition profiling using TR-FRET-based assays (1 nM–10 μM concentration range) .

Cellular viability assays (MTT/XTT) in cancer cell lines with vehicle and positive controls (e.g., staurosporine) .

Binding studies using surface plasmon resonance to quantify target interactions .
Triplicate measurements and dose-response curve analysis are critical .

What HPLC parameters effectively separate the compound from synthetic byproducts?

Level : Advanced
Answer :
Optimal separation employs:

  • Column : C18 (150 × 4.6 mm, 3.5 μm).
  • Mobile phase : 0.1% TFA in water (A) and acetonitrile (B) with gradient elution (30–70% B over 15 min).
  • Detection : UV at 254 nm .
    Key considerations:
  • Column temperature (35°C) improves peak symmetry.
  • Ion-pairing agents (e.g., heptafluorobutyric acid) resolve polar degradation products .
    Validate specificity, LOD (≤0.1 μg/mL), and LOQ (≤0.3 μg/mL) .

How should researchers address conflicting results between enzyme inhibition and cellular activity assays?

Level : Advanced
Answer :
Discrepancies may stem from membrane permeability or intracellular metabolism. Mitigation strategies:

Membrane-permeabilized cell assays to isolate target engagement effects .

Metabolite profiling (LC-MS) to identify active/inactive derivatives .

Fluorescent probes (e.g., Fluo-4 for calcium signaling) to verify target modulation .
Comparative analysis with structural analogs clarifies structure-activity relationships .

What challenges arise in crystallographic characterization, and how can they be overcome?

Level : Basic
Answer :
Challenges include molecular flexibility and trifluoromethyl group disorder. Solutions:

Mixed solvent systems (e.g., dichloromethane/hexane) for slow evaporation .

Co-crystallization agents (e.g., phosphoric acid derivatives) to stabilize crystal lattices .

Low-temperature data collection (100K) to reduce thermal motion artifacts .
Extensive solvent screening (≥50 combinations) is often required .

What computational methods predict the compound’s interaction with biological targets?

Level : Advanced
Answer :

Molecular docking (AutoDock Vina, Glide) to map binding poses .

Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability .

Free-energy perturbation (FEP) calculations to quantify binding affinities .
Validate predictions with mutagenesis studies on key residues .

How do steric/electronic effects of the trifluoromethylbenzyl group influence reactivity?

Level : Advanced
Answer :

  • Steric effects : The bulky 2-trifluoromethylbenzyl group hinders nucleophilic attack at the pyrazole N-2 position, favoring selective alkylation .
  • Electronic effects : The electron-withdrawing trifluoromethyl group stabilizes intermediates via inductive effects, as shown in Hammett plot analyses with substituted benzyl halides .
    DFT studies reveal transition-state stabilization through σ-hole interactions .

What stability testing conditions are recommended for this compound?

Level : Advanced
Answer :
Conduct accelerated stability testing at 40°C/75% RH under:

Acidic conditions (0.1N HCl, pH 1.2).

Neutral buffer (pH 7.0).

Alkaline conditions (0.1N NaOH, pH 12.8) .
Monitor degradation via UPLC-PDA-MS, focusing on hydrolytic cleavage and trifluoromethyl stability . Use Arrhenius plots to predict shelf-life .

What strategies minimize byproduct formation during synthesis?

Level : Advanced
Answer :

Stepwise temperature control : Initial reaction at 25°C to prevent exothermic side reactions, followed by gradual heating to 60°C .

Scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted benzylating agents .

In situ FTIR monitoring to detect intermediates and optimize reaction termination .

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